2-Amino-N-methyl-N-phenylacetamide, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of 164.21 g/mol. It is classified as an amide due to the presence of the amide functional group, characterized by a carbonyl group () directly attached to a nitrogen atom (). The compound is identified by the CAS number 126866-37-3 and is utilized in various organic synthesis applications, particularly in pharmaceutical research .
The synthesis of 2-amino-N-methyl-N-phenylacetamide can be approached through several methods, primarily involving the reaction of N-methyl-N-phenylacetamide with amine derivatives. One effective synthetic route includes:
A specific method involves mixing N-methyl-2-nitro-N-phenylacetamide with sodium nitrite in acetonitrile, followed by the addition of sulfuric acid, resulting in a high yield of 2-amino-N-methyl-N-phenylacetamide after purification .
The molecular structure of 2-amino-N-methyl-N-phenylacetamide features:
CN(C(=O)CN)C1=CC=CC=C1
, indicating the arrangement of atoms within the molecule.2-Amino-N-methyl-N-phenylacetamide participates in various chemical reactions:
The mechanism of action for 2-amino-N-methyl-N-phenylacetamide is primarily linked to its biological activity as a potential pharmaceutical agent. It may function through:
The physical and chemical properties of 2-amino-N-methyl-N-phenylacetamide include:
The applications of 2-amino-N-methyl-N-phenylacetamide are diverse:
2-Amino-N-methyl-N-phenylacetamide is a structurally versatile N-substituted acetamide characterized by a primary amino group and a tertiary amide bond. This configuration enables dual reactivity: the amino group participates in nucleophilic substitutions and condensations, while the N-methyl-N-phenyl moiety confers steric and electronic modulation to the adjacent carbonyl. For example, the amino group serves as a key handle for constructing complex heterocycles, as demonstrated in metal-free quinolylation reactions with dihydrooxazolo[3,2-a]quinoliniums, yielding bioactive quinoline hybrids under mild conditions [5]. Similarly, the compound acts as a precursor for N-phenylacetamide sulfonamide analgesics, where its amino group facilitates bioisosteric replacements to mitigate hepatotoxicity [4]. The scaffold’s synthetic utility is further evidenced in multicomponent reactions, enabling efficient access to pharmacophores like 1,3,4-oxadiazoles and thiazoles [2] [3].
Table 1: Synthetic Applications of 2-Amino-N-methyl-N-phenylacetamide
Reaction Type | Product Class | Key Conditions | Application Target |
---|---|---|---|
Nucleophilic substitution | Quinoline-peptide conjugates | 1-Butanol, Et₃N, ambient temperature | Peptide drug stabilization |
Acylation | Sulfonamide analgesics | DCM, acyl chlorides | Hepatotoxicity reduction |
Heterocyclization | 1,3,4-Oxadiazole antimicrobials | CS₂, α-bromoketones | Antibacterial agents |
In medicinal chemistry, this scaffold is a cornerstone for structure-activity relationship (SAR) optimization. Its derivatives exhibit target modularity, particularly in neurological and infectious disease therapeutics. For instance, N-phenylacetamide analogs with Slack potassium channel inhibitory activity demonstrate low-micromolar potency (IC₅₀ = 2.4 µM), crucial for treating KCNT1-associated epilepsies like MMPSI [1]. Substituent effects are pronounced: electron-withdrawing groups (e.g., 4-F) enhance antibacterial activity against Xanthomonas oryzae (EC₅₀ = 156.7 µM), outperforming commercial agrochemicals like bismerthiazol (EC₅₀ = 230.5 µM) [3]. The acetamide’s conformational flexibility also allows precise engagement with biological targets. Slack inhibitors derived from this scaffold show >100-fold selectivity over related Slo channels (Slick, Maxi-K), attributable to the N-methyl group’s steric control over binding pose [1].
Table 2: Biological Activities of Key Derivatives
Derivative Structure | Target/Model | Potency (EC₅₀/IC₅₀) | Selectivity/Benchmark |
---|---|---|---|
2-OMe,5-Cl-N-phenylacetamide | Slack (KNa1.1) channel | 2.4 µM (Inhibition) | >10 µM vs. Slick/Maxi-K |
4-F-thiazolyl-N-phenylacetamide | Xanthomonas oryzae (Xoo) | 156.7 µM | Superior to thiodiazole copper (545.2 µM) |
N-phenylacetamide sulfonamide | COX (Analgesic target) | ID₅₀ = 5.81 µmol/kg (p.o.) | More potent than paracetamol (19.27 µmol/kg) |
The prominence of acetamide scaffolds dates to the 19th century with the discovery of aniline-derived analgesics. Phenacetin (introduced 1887) and its metabolite paracetamol established the N-phenylacetamide framework as an antipyretic pharmacophore [4]. However, early compounds exhibited toxicity due to cytochrome P450-mediated bioactivation to N-acetyl-p-benzoquinone imine (NAPQI). This limitation drove iterative structural innovations:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4